1,4-Dinitrocyclooctatetraene

Description

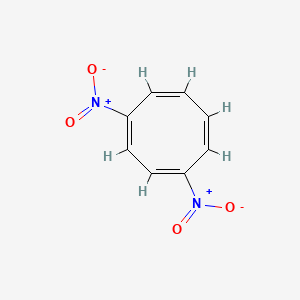

1,4-Dinitrocyclooctatetraene (C₈H₆N₂O₄) is a nitro-substituted derivative of cyclooctatetraene (COT), a non-aromatic, conjugated 8-membered hydrocarbon ring. The compound features two nitro (-NO₂) groups positioned at the 1,4-positions of the COT backbone. The nitro groups act as strong electron-withdrawing substituents, significantly altering the electronic structure and reactivity of the parent COT system. While COT itself is known for its tub-shaped conformation and antiaromatic character when planar, the introduction of nitro groups introduces steric strain and enhances electron-deficiency, making this compound a unique candidate for studying redox behavior and charge-transfer interactions .

Synthesis typically involves nitration of cyclooctatetraene derivatives under controlled conditions, though yields are often low due to competing decomposition pathways.

Properties

CAS No. |

54755-18-9 |

|---|---|

Molecular Formula |

C8H6N2O4 |

Molecular Weight |

194.14 g/mol |

IUPAC Name |

(1E,3E,5Z,7Z)-1,4-dinitrocycloocta-1,3,5,7-tetraene |

InChI |

InChI=1S/C8H6N2O4/c11-9(12)7-3-1-2-4-8(6-5-7)10(13)14/h1-6H/b2-1?,3-1-,4-2-,6-5?,7-3?,7-5+,8-4?,8-6+ |

InChI Key |

GRMYFWFBOIJSEI-TUQXJEIYSA-N |

Isomeric SMILES |

C\1=C\C(=C/C=C(\C=C1)/[N+](=O)[O-])\[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,4-Dinitrocyclooctatetraene typically involves the nitration of cyclooctatetraene. The reaction is carried out under controlled conditions using a mixture of concentrated nitric acid and sulfuric acid. The reaction proceeds via electrophilic substitution, where the nitro groups are introduced at the 1 and 4 positions of the cyclooctatetraene ring .

Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a basis for potential scale-up processes. The key challenge in industrial production would be to maintain the reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

1,4-Dinitrocyclooctatetraene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form dinitro derivatives with higher oxidation states.

Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

Substitution: The nitro groups can be substituted by other functional groups under appropriate conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,4-Dinitrocyclooctatetraene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dinitrocyclooctatetraene involves its electronic structure, where the nitro groups play a significant role. The compound can exist in a dynamic equilibrium between its 1,4- and 1,6-dinitro isomers in solution. This equilibrium is influenced by the kinetic and thermodynamic parameters of the isomerization process . The molecular targets and pathways involved in its reactions are primarily related to its ability to undergo electrophilic and nucleophilic substitutions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

1,4-Dinitrocyclooctatetraene is structurally distinct from other nitroaromatic compounds due to its non-aromatic, conjugated ring system. Below is a comparative analysis:

1,4-Dinitrobenzene

- Structure : Aromatic benzene ring with nitro groups at para positions.

- Electronic Effects : The aromatic system delocalizes electron density, stabilizing the molecule. Nitro groups induce strong electron-withdrawing resonance (-M effect).

- Reactivity: Undergoes nucleophilic substitution reluctantly due to full aromatic stabilization. Reduces to 1,4-diaminobenzene under harsh conditions.

- Stability : Thermally stable up to 300°C; less prone to ring strain compared to COT derivatives.

This compound

- Structure: Non-aromatic, conjugated 8-membered ring with alternating double bonds.

- Electronic Effects : The antiaromatic character of planar COT is mitigated by nitro groups, which further withdraw electrons, creating a highly electron-deficient system.

- Reactivity : Prone to single-electron reduction (as seen in , Figure 1B), forming radical anions stabilized by conjugation . Ring strain and electron deficiency make it susceptible to cycloaddition or fragmentation.

- Stability : Thermally unstable above 150°C due to ring strain and nitro group lability.

Nitro-Substituted Quinones (e.g., Aziridinyl-Substituted 1,4-Benzoquinones)

- Structure: Aromatic quinone core with nitro and aziridinyl substituents (, Figure 1A).

- Electronic Effects: Quinones are inherently electron-deficient; nitro groups amplify this effect, enhancing redox activity.

- Reactivity : Serve as potent bioreductive alkylating agents in antitumor prodrugs, unlike this compound, which lacks biological targeting moieties.

Functional Comparisons

Research Findings and Key Insights

- Ring Strain Effects : The 8-membered ring imposes steric constraints, limiting applications in polymerization but enabling unique reactivity in Diels-Alder reactions.

Q & A

Q. What are the optimal synthesis and characterization methods for 1,4-Dinitrocyclooctatetraene?

Methodological Answer: Synthesis should involve nitration of cyclooctatetraene derivatives under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Purification via recrystallization or column chromatography is critical to isolate the nitro product. Characterization requires multi-modal spectroscopic analysis:

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

Q. Which analytical techniques are most reliable for assessing the purity of this compound?

Methodological Answer: Combine HPLC (high-performance liquid chromatography) with a UV-Vis detector to quantify impurities. Validate results using differential scanning calorimetry (DSC) to observe melting point consistency. Cross-reference with mass spectrometry (MS) for molecular ion confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

Methodological Answer:

- Re-examine experimental conditions (e.g., solvent polarity, temperature) that may affect NMR chemical shifts.

- Perform density functional theory (DFT) calculations to model expected spectra and compare with experimental data.

- Use 2D NMR techniques (COSY, NOESY) to resolve overlapping signals.

- Statistically analyze discrepancies (e.g., RMSD) to quantify deviations .

Q. What computational strategies are effective for modeling the electronic structure of this compound?

Methodological Answer:

- Employ DFT with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity.

- Validate computational models by comparing calculated IR/Raman spectra with experimental data.

- Use molecular dynamics simulations to study conformational stability under varying temperatures .

Q. How can researchers design experiments to investigate the thermal decomposition pathways of this compound?

Methodological Answer:

- Conduct thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) to identify volatile decomposition products.

- Monitor real-time degradation using in situ FTIR in controlled atmospheres (e.g., N₂ vs. O₂).

- Perform kinetic studies (e.g., Arrhenius plots) to determine activation energies .

Q. What experimental approaches can elucidate the reactivity of this compound in cycloaddition reactions?

Methodological Answer:

- Screen reaction conditions (solvent, catalyst, temperature) using high-throughput experimentation .

- Track reaction progress via in situ NMR or Raman spectroscopy .

- Isolate intermediates via cryogenic trapping and characterize using X-ray crystallography to confirm mechanistic pathways .

Guidelines for Data Presentation

- Figures : Prioritize clarity; use color-coded schemes for reaction mechanisms or orbital diagrams. Avoid overcrowding with excessive structures or data points .

- Tables : Include statistical metrics (e.g., SD, R²) for reproducibility. Label columns/rows unambiguously .

- Contradictory Data : Discuss limitations (e.g., instrumental error, sample purity) and propose follow-up experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.